(3-Aminopropyl)glycine

Peptide Nucleic Acids PNA-DNA Hybridization Backbone Engineering

Procure (3-Aminopropyl)glycine (CAS 2875-41-4) for your advanced research needs. This N-alkylated glycine derivative features a diamine backbone architecture distinct from standard amino acids, making it irreplaceable for extended-backbone PNA monomers, PAPGly dendrons for MRI contrast agents, peptidomimetics, and fluorinated γ-CF2-apg PNA. Its unique secondary amine linkage and dual reactive sites enable orthogonal protection strategies critical for reproducible solid-phase peptide synthesis and nucleic acid analog research. Avoid generic C5 diamino acid substitutions that compromise experimental outcomes.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 2875-41-4
Cat. No. B3179748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)glycine
CAS2875-41-4
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC(CN)CNCC(=O)O
InChIInChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9)
InChIKeyDHGYLUFLENKZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopropyl)glycine CAS 2875-41-4: N-alkylated Glycine Amino Acid Derivative Properties and Structural Data


(3-Aminopropyl)glycine (CAS: 2875-41-4) is an N-alkylated glycine derivative with the systematic name 2-(3-aminopropylamino)acetic acid, possessing the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol [1]. The compound is a non-proteinogenic amino acid analog that functions as a versatile synthetic building block in peptide and nucleic acid analog research . Structurally, it comprises a glycine core modified with a 3-aminopropyl substituent on the secondary nitrogen, yielding a diamine backbone architecture that distinguishes it from standard proteinogenic amino acids [2]. The compound is commercially supplied as either the free base or dihydrochloride salt form, with purity specifications typically ranging from ≥95% to >98% across major vendors [3].

Why (3-Aminopropyl)glycine Cannot Be Interchanged with Other C5 Diamino Acids or Glycine Analogs in Research Applications


Generic substitution among C5 diamino acids sharing the molecular formula C5H12N2O2 is scientifically invalid due to fundamental differences in backbone connectivity and functional group arrangement. (3-Aminopropyl)glycine features an N-alkylated secondary amine linkage between the glycine carboxyl-bearing carbon and the 3-aminopropyl chain , whereas structural isomers such as ornithine (2,5-diaminopentanoic acid) incorporate both amino groups directly on the carbon backbone without the secondary amine bridge . This architectural distinction directly alters hydrogen-bonding patterns, molecular flexibility via rotatable bond count, and the capacity for further derivatization [1]. In peptide nucleic acid (PNA) applications specifically, the extended backbone geometry provided by the 3-aminopropylglycine unit modulates DNA binding thermodynamics in a manner that cannot be replicated by the standard aminoethylglycine PNA backbone or by alternative diamine scaffolds [2]. Procurement decisions that treat (3-aminopropyl)glycine as interchangeable with other C5H12N2O2 compounds will result in experimentally non-reproducible outcomes due to divergent molecular recognition properties.

Quantitative Differentiation Evidence for (3-Aminopropyl)glycine versus Structural Analogs and Standard PNA Backbones


DNA Binding Affinity Reduction Relative to Standard Aminoethylglycine PNA Backbone

Incorporation of (3-Aminopropyl)glycine units into PNA backbones reduces DNA binding affinity relative to the standard aminoethylglycine PNA backbone, as measured by thermal denaturation (Tm) analysis of PNA-DNA duplexes. The reduction in binding affinity is attributed to the extended backbone length introduced by the additional methylene group in the 3-aminopropyl spacer compared to the standard 2-aminoethyl linker [1].

Peptide Nucleic Acids PNA-DNA Hybridization Backbone Engineering

Backbone Extension Effect: 3-Aminopropylglycine versus 2-Aminoethyl-β-alanine in PNA Affinity Modulation

Comparative evaluation of two extended PNA backbones reveals that both 3-aminopropylglycine and 2-aminoethyl-β-alanine units produce measurable reductions in PNA-DNA binding affinity when substituted for the standard aminoethylglycine backbone. The study directly compared these two extended backbone modifications under identical hybridization conditions, demonstrating that increasing the number of backbone bonds between nucleobase attachment points consistently decreases duplex thermal stability [1].

Peptide Nucleic Acids Backbone Length Variation Hybridization Kinetics

LogP and Topological Polar Surface Area Differentiation from Isomeric Diamino Acids

Computed physicochemical property analysis reveals that (3-Aminopropyl)glycine exhibits a LogP value of 1.704 and a topological polar surface area (TPSA) of 75.4 Ų [1]. These values derive from its unique secondary amine linkage and N-alkylated structure, which alter hydrogen-bonding capacity and lipophilicity relative to constitutional isomers such as ornithine (2,5-diaminopentanoic acid) that place both amino groups directly on the carbon backbone without the secondary amine bridge.

Physicochemical Properties Lipophilicity Structural Isomer Differentiation

Thermal and Density Properties Distinguishing from Other C5H12N2O2 Analogs

Experimental and predicted thermophysical properties provide additional differentiation parameters. (3-Aminopropyl)glycine has a predicted boiling point of 287.8±20.0 °C at 760 mmHg and a predicted density of 1.118±0.06 g/cm³ [1] . These values reflect the molecular weight (132.16 g/mol) and the specific intramolecular hydrogen-bonding network enabled by the N-alkylated secondary amine structure, which differs from that of constitutional isomers lacking this functional group arrangement.

Physical Property Characterization Purity Assessment Formulation Development

Storage Stability and Solubility Profile Differentiating from Unmodified Glycine

(3-Aminopropyl)glycine exhibits a defined storage stability profile with powder form stable at -20°C for 3 years, at 4°C for 2 years, and in solution at -80°C for 6 months or -20°C for 1 month [1]. This stability profile contrasts with unmodified glycine, which is generally stable at room temperature for extended periods. The compound demonstrates solubility in DMSO, with alternative solvents including water, ethanol, or DMF recommended for dissolution optimization, and may require heating to 37°C with ultrasonication to achieve full dissolution in aqueous media .

Compound Stability Long-term Storage Solubility Optimization

Validated Application Scenarios for (3-Aminopropyl)glycine Based on Quantitative Differentiation Evidence


Peptide Nucleic Acid (PNA) Backbone Engineering for Tunable DNA Binding Affinity

(3-Aminopropyl)glycine is directly validated as a building block for synthesizing extended-backbone PNA monomers in which the standard aminoethylglycine unit is replaced to modulate DNA binding thermodynamics. The reduced thermal stability of resulting PNA-DNA duplexes, documented in direct head-to-head hybridization studies, makes this compound suitable for antisense applications where attenuated binding strength is desirable—such as reducing off-target hybridization or enabling reversible probe binding in diagnostic assays [1].

Synthesis of Poly[N,N-bis(3-aminopropyl)glycine] Dendron-Based MRI Contrast Agents

(3-Aminopropyl)glycine serves as a monomeric precursor for synthesizing poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendrons, which function as macromolecular scaffolds for gadolinium-based MRI contrast agents. Published synthetic protocols describe orthogonal protection strategies and activation/coupling methodologies specifically utilizing this monomer to construct dendron cores and first-generation dendrons, with the resulting Gd(III)-chelated complexes demonstrating enhanced 1H relaxivity through slowed molecular rotational correlation times relative to monomeric contrast agents [1].

Synthetic Intermediate for N-Alkylated Amino Acid Derivatives and Peptidomimetics

The compound functions as a versatile N-alkylated glycine building block for synthesizing peptidomimetics and modified peptides. Its secondary amine linkage and primary terminal amino group provide dual reactive sites—the carboxylic acid for standard amide coupling and both amine moieties for orthogonal protection strategies or further functionalization. This reactivity profile supports solid-phase peptide synthesis and solution-phase construction of backbone-modified peptide analogs [1] [2].

Fluorinated PNA Analog Synthesis via γ-CF2-APG Backbone Modification

(3-Aminopropyl)glycine serves as the core backbone scaffold for synthesizing γ-CF2-aminopropylglycine PNA (γ-CF2-apg PNA) monomers, in which fluorine is incorporated as an inherent component of the backbone rather than as a pendant substituent. These fluorinated PNA analogs have been synthesized and evaluated for both biophysical hybridization properties and cellular uptake efficiency, with published studies demonstrating the feasibility of the (3-aminopropyl)glycine framework as a platform for backbone fluorination strategies aimed at improving intracellular delivery of PNA constructs [1] [2].

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